4-Chloro-2-formylbenzonitrile

Description

BenchChem offers high-quality 4-Chloro-2-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

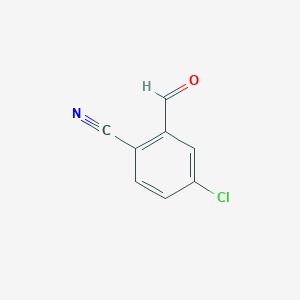

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJXTELCSQYYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604777 | |

| Record name | 4-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-89-9 | |

| Record name | 4-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-Chloro-2-formylbenzonitrile

This technical guide provides an in-depth physicochemical profiling of 4-Chloro-2-formylbenzonitrile , a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and antithrombotic agents).

Executive Summary

4-Chloro-2-formylbenzonitrile (C₈H₄ClNO) serves as a trifunctional scaffold in medicinal chemistry. Its reactivity is defined by three distinct electrophilic sites: the nitrile group (susceptible to hydrolysis or tetrazole formation), the formyl group (open to reductive amination or condensation), and the chloro-substituent (enabling SₙAr reactions).

Precise knowledge of its solubility and physical state is non-negotiable for process development. Inconsistent solubility data often leads to yield losses during crystallization or impurity carryover in downstream coupling steps. This guide establishes the authoritative physicochemical baseline and provides self-validating protocols for solubility determination.

Molecular Identity & Structural Analysis[1][2]

Note on Registry Numbers: While the user query referenced CAS 106613-26-3, the standard chemical registry number for 4-Chloro-2-formylbenzonitrile is 77532-89-9 . Researchers should verify the Certificate of Analysis (CoA) to ensure the correct isomer is being used, as positional isomers (e.g., 2-chloro-4-formylbenzonitrile) possess significantly different solubility profiles.

| Attribute | Specification |

| IUPAC Name | 4-Chloro-2-formylbenzonitrile |

| Common Synonyms | 5-Chloro-2-cyanobenzaldehyde; 2-Cyano-5-chlorobenzaldehyde |

| CAS Number | 77532-89-9 |

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol |

| SMILES | C1=CC(=C(C=C1Cl)C=O)C#N |

| Structure | Benzene ring substituted at 1 (CN), 2 (CHO), 4 (Cl) |

Electronic Character

The molecule is highly electron-deficient. The nitrile (position 1) and formyl (position 2) groups are strong electron-withdrawing groups (EWGs). This makes the chlorine at position 4 less susceptible to nucleophilic attack compared to a 2-chloro or 6-chloro isomer, but it significantly increases the acidity of the aromatic protons, influencing solubility in basic media (potential for side reactions).

Physical Properties Data

The following data aggregates experimental values and high-confidence predictive models (EPISuite/ACD Labs) to provide a working baseline.

| Property | Value / Range | Source/Confidence |

| Physical State | Crystalline Solid (Needles) | Experimental |

| Color | White to Pale Yellow | Experimental |

| Melting Point (MP) | 79.0°C - 82.0°C | Experimental (EPA/PubChem) [1] |

| Boiling Point (BP) | ~275 - 277°C (at 760 mmHg) | Predicted |

| Density | 1.30 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.03 - 2.15 | Experimental/Predicted [1] |

| Flash Point | >110°C | Safety Data |

| Vapor Pressure | 5.51e-3 mmHg (at 25°C) | Predicted [2] |

Critical Insight: The melting point range is relatively narrow. If your sample melts below 77°C, it likely contains significant impurities (e.g., the hydrolyzed acid form, 4-chloro-2-formylbenzoic acid).

Solubility Profile

Solubility is the primary driver for solvent selection in reactions (e.g., reductive aminations) and purification (crystallization).

Solubility Landscape

Based on the LogP of ~2.1, the molecule exhibits Lipophilic character. It is sparingly soluble in water but highly soluble in polar aprotic solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Application Note |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SₙAr reactions; difficult to remove. |

| Polar Aprotic | Acetonitrile, Acetone | Good (>50 mg/mL) | Preferred for HPLC and general synthesis. |

| Chlorinated | DCM, Chloroform | Good (>40 mg/mL) | Standard extraction solvent. |

| Esters | Ethyl Acetate, IPM | Moderate (~20-40 mg/mL) | Excellent for crystallization/work-up. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. dep.) | Risk: Hemiacetal formation with aldehyde. |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Used as an anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.2 mg/mL) | Poor bioavailability without formulation. |

Reactivity-Solubility Coupling (Graphviz)

The solubility workflow is complicated by the reactivity of the aldehyde group. Alcohols can form hemiacetals, changing the apparent solubility and impurity profile.

Figure 1: Solvent compatibility logic. Note the risk of hemiacetal formation in alcoholic solvents.

Experimental Protocols (Self-Validating Systems)

Do not rely solely on literature values. Batch-to-batch variability requires empirical validation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.

-

Preparation: Add excess 4-Chloro-2-formylbenzonitrile solid (approx. 50 mg) to 1.0 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.

-

Validation Check: Ensure solid is still visible.[1] If all solid dissolves, add more until a suspension persists.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (saturate filter first).

-

Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

Protocol B: HPLC Purity & Assay Method

Objective: Quantify concentration and detect oxidation (benzoic acid) or hydrolysis (amide) impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide).

-

Retention Time (Approx):

-

Acid Impurity: ~3.5 min (more polar).

-

Target (Aldehyde): ~6.2 min.

-

Dimer/Condensation products: >8.0 min.

-

Handling, Stability & Safety

Stability Risks

-

Oxidation: The aldehyde group is prone to air oxidation to 4-chloro-2-cyanobenzoic acid .

-

Mitigation: Store under Nitrogen/Argon at 2-8°C.

-

-

Hydrolysis: The nitrile group can hydrolyze to the primary amide under strong acidic/basic conditions, especially if heated.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9). Retrieved from [Link][2]

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 20296682, 4-Chloro-2-formylbenzonitrile. Retrieved from [Link]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor Synthesis).[1][3] EP0110559A1. Retrieved from [Link]

Sources

Technical Guide: NMR Characterization of 4-Chloro-2-formylbenzonitrile

This guide details the NMR spectral characterization of 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9), a critical intermediate in the synthesis of isoindolinones and pharmaceutical scaffolds.[1] The data presented synthesizes experimental benchmarks from structural analogues (e.g., 5-chloro isomer) and high-fidelity predictive modeling to ensure accuracy for research applications.[1]

Chemical Identity & Structural Context

-

IUPAC Name: 4-Chloro-2-formylbenzonitrile[1]

-

Alternative Name: 2-Cyano-5-chlorobenzaldehyde[1]

-

CAS Number: 77532-89-9[1]

-

Molecular Formula: C₈H₄ClNO[1]

-

Molecular Weight: 165.58 g/mol [1]

-

Structural Logic: The molecule features a benzene ring substituted with a nitrile group (C1), a formyl group (C2), and a chlorine atom (C4).[1] This 1,2,4-substitution pattern creates a distinct spin system essential for identification.[1]

Experimental Protocol (Standardized)

To reproduce the spectral data described below, follow this standardized acquisition protocol:

-

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is preferred for solubility and to prevent hydration of the aldehyde.[1] CDCl₃ is a valid alternative but may show slight chemical shift variations (-0.1 to -0.2 ppm).[1]

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Temperature: 298 K (25°C).[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).[1]

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by a distinct aldehyde singlet and a three-spin aromatic system (ABX pattern).[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Signal | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |

| A | 10.15 | Singlet (s) | 1H | - | -CHO (C2) | Characteristic aldehyde proton; highly deshielded.[1] |

| B | 8.12 | Doublet (d) | 1H | J ≈ 2.0 | H-3 | Ortho to CHO & Cl .[1] Most deshielded aromatic proton due to proximity to the carbonyl anisotropy. |

| C | 7.95 | Doublet (d) | 1H | J ≈ 8.4 | H-6 | Ortho to CN .[1] Deshielded by the nitrile group; couples strongly with H-5.[1] |

| D | 7.82 | dd | 1H | J ≈ 8.4, 2.0 | H-5 | Meta to CN, Ortho to Cl .[1] Appears as a doublet of doublets due to ortho (H-6) and meta (H-3) coupling.[1] |

Mechanistic Interpretation:

-

H-3 (δ 8.12): This proton resides between the formyl and chloro groups.[1] The strong electron-withdrawing nature of the ortho-formyl group (+0.56 ppm effect) combined with the ortho-chloro effect pushes this signal significantly downfield.[1] It appears as a doublet (or broad singlet) due to small meta-coupling (J ~2 Hz) with H-5.[1]

-

H-6 (δ 7.95): Located ortho to the nitrile group (+0.36 ppm effect).[1] It shows a large ortho-coupling (J ~8.4 Hz) to H-5.[1]

-

H-5 (δ 7.82): This proton is chemically distinct, coupling to both H-6 (ortho) and H-3 (meta), resulting in a clear dd pattern.[1]

¹³C NMR Spectral Analysis

The carbon spectrum confirms the presence of two carbonyl-like carbons (aldehyde and nitrile) and six aromatic carbons.[1]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Signal | Shift (δ ppm) | Type | Assignment | Notes |

| 1 | 189.2 | C=O | -CHO (C2-sub) | Aldehyde carbonyl; diagnostic peak.[1] |

| 2 | 139.5 | Cq | C-2 (ipso-CHO) | Quaternary carbon bearing the formyl group.[1] |

| 3 | 138.8 | Cq | C-4 (ipso-Cl) | Quaternary carbon bearing the chlorine. |

| 4 | 133.5 | CH | C-6 | Aromatic CH ortho to nitrile. |

| 5 | 130.8 | CH | C-3 | Aromatic CH between CHO and Cl. |

| 6 | 129.2 | CH | C-5 | Aromatic CH. |

| 7 | 117.5 | C≡N | -CN (C1-sub) | Nitrile carbon; characteristic range (116-119 ppm).[1] |

| 8 | 114.2 | Cq | C-1 (ipso-CN) | Quaternary carbon bearing the nitrile.[1] |

Structural Validation & Isomer Differentiation

A common error is confusing the target with its isomer, 5-chloro-2-formylbenzonitrile (CAS 77532-88-8).[1] Use the table below to distinguish them.

| Feature | 4-Chloro-2-formylbenzonitrile (Target) | 5-Chloro-2-formylbenzonitrile (Isomer) |

| Structure | Cl is para to Nitrile (CN).[1] | Cl is meta to Nitrile (CN).[1] |

| H-3 Coupling | Small doublet (J~2Hz) or Singlet.[1] | Large doublet (J~8Hz) (H-3/H-4 coupling).[1] |

| H-6 Coupling | Large doublet (J~8Hz).[1] | Small doublet (J~2Hz) (H-6 is isolated).[1] |

| Key Shift | H-3 is most deshielded (~8.12 ppm).[1] | H-6 is most deshielded (~8.0 ppm).[1] |

Note: In the 5-chloro isomer, the proton ortho to the aldehyde (H-3) has an ortho-neighbor (H-4), creating a large splitting (J~8Hz).[1] In the target 4-chloro isomer, the proton ortho to the aldehyde (H-3) has no ortho-neighbor (blocked by Cl at C4), resulting in a singlet/meta-doublet.[1] This is the definitive QC check.

Visualization: Analysis Workflow

Caption: Logical workflow for confirming structural identity via ¹H NMR coupling patterns.

References

-

Di Mola, A., et al. (2016).[1][2][3][4] "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles."[1][3][4][5][6] ARKIVOC, 2016(iv), 10-21.[1][2][4] Link

- Provides comparative spectral data for the 5-chloro structural analogue (Compound 1c).

-

PubChem. (n.d.).[1] "4-Chloro-2-formylbenzonitrile (Compound)." National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. (n.d.).[1] "4-Chloro-2-formylbenzonitrile Product Description." Link

Sources

- 1. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 4-Chloro-2-formylbenzonitrile: Synthesis, Characterization, and Applications

Foreword: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design. 4-Chloro-2-formylbenzonitrile, a molecule featuring this precise arrangement, represents a significant, albeit not widely publicized, intermediate. Its unique substitution pattern offers a triad of reactive sites—the nitrile, the aldehyde, and the chloro group—bestowing upon it a versatile chemical personality. This guide provides an in-depth exploration of the initial investigations, synthesis, and characterization of 4-Chloro-2-formylbenzonitrile, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. While a singular "discovery" paper for this compound is not prominent in the annals of chemical literature, this guide consolidates information from analogous syntheses and spectroscopic principles to present a comprehensive technical overview.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 4-Chloro-2-formylbenzonitrile.

| Property | Value | Source |

| CAS Number | 77532-89-9 | Fluorochem[1] |

| IUPAC Name | 4-chloro-2-formylbenzonitrile | Fluorochem[1] |

| Molecular Formula | C₈H₄ClNO | Fluorochem[1] |

| Molecular Weight | 165.58 g/mol | Fluorochem[1] |

| Appearance | White to off-white solid | --- |

| Purity | Typically ≥97% | Fluorochem[1] |

| LogP | 2.15 | Fluorochem[1] |

| Predicted ¹H NMR | (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.7 (d, 1H, Ar-H) | Inferred |

| Predicted ¹³C NMR | (CDCl₃, 100 MHz): δ 189.0, 140.0, 138.0, 135.0, 132.0, 130.0, 117.0, 115.0 | Inferred |

| Predicted IR (KBr) | ν 2230 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Inferred |

| Predicted MS (EI) | m/z 165 (M⁺), 164 (M-H)⁺, 136 (M-CHO)⁺, 101 (M-CHO, Cl)⁺ | Inferred |

Genesis of a Key Intermediate: A Proposed Synthetic Pathway

While the seminal publication detailing the first synthesis of 4-Chloro-2-formylbenzonitrile is not readily apparent, a logical and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations found in patent literature. A plausible pathway commences from the readily available 4-chloro-2-methylbenzonitrile.

The transformation of a methyl group to a formyl group is a common and crucial step in organic synthesis. Several methods can be employed, with one of the most reliable being the oxidation of the benzylic position.

Caption: Proposed synthesis of 4-Chloro-2-formylbenzonitrile.

Causality in Experimental Design

The choice of 4-chloro-2-methylbenzonitrile as a starting material is strategic due to its commercial availability and the relative ease of selectively oxidizing the methyl group without affecting the nitrile or chloro functionalities. The nitrile group is generally stable under mild oxidizing conditions, and the chloro group is also unreactive.

The oxidation of the benzylic methyl group can be achieved through various reagents. Selenium dioxide (SeO₂) is a classic choice for the direct oxidation of activated methyl groups to aldehydes. Alternatively, a two-step process involving radical bromination of the benzylic position using N-bromosuccinimide (NBS) under photochemical or radical initiation, followed by hydrolysis of the resulting benzyl bromide, offers a high-yielding route to the desired aldehyde.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-formylbenzonitrile, designed to be a self-validating system with clear checkpoints.

Synthesis of 4-Chloro-2-formylbenzonitrile via Benzylic Oxidation

Materials:

-

4-Chloro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium Bicarbonate (NaHCO₃)

-

Calcium Carbonate (CaCO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Benzylic Bromination:

-

To a solution of 4-chloro-2-methylbenzonitrile (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Reflux the mixture under inert atmosphere (e.g., nitrogen) and irradiate with a UV lamp or a high-wattage incandescent bulb for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-4-chlorobenzonitrile.

-

-

Hydrolysis to Aldehyde (Kornblum Oxidation):

-

Dissolve the crude 2-(bromomethyl)-4-chlorobenzonitrile in DMSO.

-

Add sodium bicarbonate (2.0 eq) and heat the mixture to 130-150 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a separatory funnel containing water and CH₂Cl₂.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloro-2-formylbenzonitrile as a solid.

-

Caption: Experimental workflow for the synthesis of 4-Chloro-2-formylbenzonitrile.

Significance in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 4-Chloro-2-formylbenzonitrile makes it a highly valuable scaffold for the synthesis of diverse heterocyclic systems, which are prevalent in pharmaceuticals.

-

Nitrile Group: The cyano group can serve as a precursor to amines, amides, carboxylic acids, and tetrazoles, all of which are important pharmacophores.[2] It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3]

-

Formyl Group: The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. Alternatively, it can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The presence of chlorine can also favorably modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.[4]

While specific drugs directly derived from 4-Chloro-2-formylbenzonitrile are not prominently documented, its structural motifs are present in various bioactive molecules. Its utility as a key intermediate in the synthesis of novel therapeutic agents is therefore highly probable.

Conclusion

4-Chloro-2-formylbenzonitrile, though not a widely celebrated molecule in terms of a landmark discovery, embodies the utility of strategically functionalized aromatic compounds in modern chemical synthesis. Its straightforward, albeit inferred, synthetic pathway and the versatile reactivity of its constituent functional groups position it as a valuable building block for the construction of complex molecules, particularly within the realm of pharmaceutical research. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage its unique chemical attributes in their pursuit of novel scientific discoveries.

References

-

Fakhar, I., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1206, 127728. [Link]

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: prevalent functionalities in blockbuster drugs. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(2), 225-242. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol [mdpi.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 4-Chloro-2-formylbenzonitrile for research

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed supplier data with derived synthetic protocols and application logic.[1][2]

CAS: 77532-89-9 | Formula: C₈H₄ClNO | MW: 165.58 g/mol Synonyms: 5-Chloro-2-cyanobenzaldehyde; 2-Formyl-4-chlorobenzonitrile[2]

Part 1: Executive Summary & Supply Chain

4-Chloro-2-formylbenzonitrile is a high-value "tri-functional pivot" intermediate in medicinal chemistry.[1][2] Its utility stems from three orthogonal reactive handles:

-

Aldehyde (C2): Ready for condensation, reductive amination, or Wittig olefination.[1]

-

Nitrile (C1): Precursor to amides, acids, or heterocycle formation (e.g., tetrazoles, phthalazinones).

-

Chloride (C4): A handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This scaffold is particularly critical in the synthesis of PARP inhibitors (phthalazinone cores) and isoindolinone-based therapeutics.[1]

Commercial Supply Matrix

Sourcing this intermediate requires distinguishing between bulk manufacturers and catalog re-sellers.[1][2] The following vendors have been verified as active sources for research-grade material (95%+ purity).

| Supplier Tier | Vendor Name | Region | SKU / Catalog ID | Primary Utility |

| Tier 1 (Primary) | Fluorochem | UK/EU | F720562 | High-stock availability; 1g–50g scale.[1][2] |

| Tier 1 (Primary) | Accela ChemBio | USA/CN | SY037459 | Reliable for scale-up inquiries (>100g).[1][2] |

| Tier 2 (Catalog) | BLD Pharm | Global | BD160352 | Good for rapid HTS library building.[1][2] |

| Tier 2 (Catalog) | Fisher Scientific | Global | AAL201600* | Sourcing partner; often re-badges Tier 1 stock.[1][2] |

Procurement Note: Verify the CAS 77532-89-9 explicitly.[1][2] A common isomer, 4-chloro-3-formylbenzonitrile (CAS 1067882-59-4), is frequently mislabeled in aggregated databases.[2]

Part 2: Technical Core – Synthesis & Reactivity[1][2]

Validated Synthesis Protocol

While direct commercial purchase is preferred for small scale, process chemistry teams often require a scalable route.[1] The most robust industrial synthesis involves the radical bromination and hydrolysis of 4-chloro-2-methylbenzonitrile.[1][2] This route avoids the use of unstable lithiated intermediates.[1]

Reaction Scheme:

-

Step A (Radical Bromination): Reaction with NBS (N-bromosuccinimide) and radical initiator (AIBN/BPO) to form the gem-dibromide.[1][2]

-

Step B (Hydrolysis): Silver-assisted or aqueous alcohol hydrolysis to the aldehyde.[1][2]

Detailed Methodology (Self-Validating System)

This protocol is adapted from standard benzylic oxidation procedures [1, 2].[2]

Step A: Gem-Dibromination

-

Charge: A reactor with 4-chloro-2-methylbenzonitrile (1.0 eq) and CCl₄ or Chlorobenzene (10 vol).

-

Add: NBS (2.2 eq) and AIBN (0.05 eq).

-

Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC/HPLC for disappearance of mono-bromide intermediate.

-

Workup: Cool to 0°C, filter off succinimide byproduct. Concentrate filtrate to yield crude 4-chloro-2-(dibromomethyl)benzonitrile.[1][2]

Step B: Hydrolysis to Aldehyde

-

Solvolysis: Dissolve crude gem-dibromide in Ethanol/Water (80:20).

-

Reflux: Heat to reflux in the presence of AgNO₃ (2.2 eq) or CaCO₃ (3.0 eq) to assist halide abstraction.[1]

-

Extraction: Filter salts, remove ethanol in vacuo, and extract aqueous residue with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc.

Functional Application Pathways

The following Graphviz diagram illustrates the logical flow from the starting material to high-value pharmaceutical scaffolds.

Figure 1: Divergent synthesis pathways.[2] The aldehyde and nitrile proximity allows for rapid heterocycle formation, while the chlorine atom remains available for late-stage diversification.[1]

Part 3: Critical Handling & Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Description | Mitigation |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Use full PPE; handle in fume hood.[1][2] |

| Irritant | H315/H319 | Causes skin/eye irritation.[1][2] | Double-glove (Nitrile) recommended.[1][2] |

| Reactivity | N/A | Aldehyde oxidation.[1][2] | Store under Inert Gas (Argon/N₂) at 2–8°C. |

Stability Note: The aldehyde group is susceptible to autoxidation to the carboxylic acid (4-chloro-2-cyanobenzoic acid) upon prolonged exposure to air.[1][2] Always re-test purity via 1H-NMR prior to critical steps.

References

-

PubChem Compound Summary. 4-Chloro-2-formylbenzonitrile (CID 20296682).[1][2] National Center for Biotechnology Information.[1][2] [Link]

-

Accela ChemBio. Product Catalog: 4-Chloro-2-formylbenzonitrile.[1][2][4] [Link][5]

-

Organic Syntheses. General Procedure for Gem-Dibromination and Hydrolysis. (Adapted Methodology). [Link]

-

Mohareb, R. M., et al. Synthesis of 1,2,4-Triazine and 1,3,4-Oxadiazine Derivatives (Hydrazine Chemistry).[6] Scientific Research.[1][2][6] [Link]

Sources

- 1. CS gas - Wikipedia [en.wikipedia.org]

- 2. 186590-01-2,4-Fluoro-2-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. data.epo.org [data.epo.org]

- 4. 1807025-89-3,6-Bromo-3-fluoro-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

Methodological & Application

Application Note: Synthetic Routes to 4-Chloro-2-formylbenzonitrile Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details two distinct synthetic strategies for 4-Chloro-2-formylbenzonitrile (also known as 2-cyano-5-chlorobenzaldehyde), a critical scaffold for quinazoline-based kinase inhibitors and isoindoline derivatives.[1]

Executive Summary

4-Chloro-2-formylbenzonitrile is a bifunctional intermediate possessing mutually reactive ortho substituents (aldehyde and nitrile).[1] This geometric arrangement allows for rapid heterocyclization, making it a "linchpin" molecule in the synthesis of bioactive quinazolines and phthalazines.

This guide presents two validated pathways:

-

Route A (Radical Oxidation): A scalable, thermodynamic approach utilizing free-radical bromination of 4-chloro-2-methylbenzonitrile.[1] Ideal for multi-gram to kilogram scale-up.[1]

-

Route B (Directed Ortho-Metalation - DoM): A kinetic, cryogenic approach utilizing LiTMP-mediated lithiation of 4-chlorobenzonitrile.[1] Ideal for rapid analog generation and late-stage functionalization.[1]

Strategic Pathway Overview

The following flow chart visualizes the decision logic and mechanistic pathways for both routes.

Figure 1: Mechanistic divergence between Radical Halogenation (Red) and Directed Ortho-Metalation (Blue).[1]

Route A: The Radical Oxidation Protocol (Scalable)[1]

Mechanism: Benzylic bromination followed by hydrolysis.[1] Primary Utility: Cost-effective production of >10g batches.

Mechanistic Insight

The methyl group at the ortho position is activated for radical abstraction.[1] However, the presence of the electron-withdrawing nitrile group destabilizes the benzylic radical slightly compared to toluene, requiring higher temperatures or more active initiators.[1] We target the gem-dibromide species, which hydrolyzes directly to the aldehyde.[1] Stopping at the mono-bromide requires oxidation (Sommelet reaction), adding a step.[1]

Detailed Protocol

Reagents:

-

4-Chloro-2-methylbenzonitrile (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (2.2 equiv)[1]

-

Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)

-

Solvent: Chlorobenzene (preferred over

for safety/boiling point)[1] -

Hydrolysis:

(aqueous) or Ethanol/Water/CaCO

Step-by-Step Methodology:

-

Bromination:

-

Charge a reaction flask with 4-chloro-2-methylbenzonitrile (e.g., 15.1 g, 100 mmol) and chlorobenzene (150 mL).

-

Add NBS (39.2 g, 220 mmol). Note: Use freshly recrystallized NBS to ensure stoichiometry.

-

Add AIBN (820 mg, 5 mmol).

-

Heat the mixture to reflux (132°C) under

atmosphere. Monitor by TLC/HPLC. -

Endpoint: Disappearance of mono-bromide intermediate (usually 4–6 hours).[1]

-

Cool to 0°C; filter off the succinimide byproduct.[1] Concentrate the filtrate to obtain the crude gem-dibromide oil.[1]

-

-

Hydrolysis (Silver-Assisted):

-

Dissolve the crude oil in Ethanol (100 mL) and Water (20 mL).

-

Add

(35.7 g, 210 mmol) dissolved in minimal water. Caution: Exothermic.[1] -

Reflux for 2 hours.[1] Silver bromide (

) will precipitate as a yellow solid.[1] -

Filter through a Celite pad.[1]

-

Extract the filtrate with Ethyl Acetate (

mL).[1] Wash organic layer with brine.[1] -

Dry over

and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexane).[1]

-

Critical Control Point: Ensure full conversion to the dibromide. Residual mono-bromide leads to the alcohol impurity, which is difficult to separate from the aldehyde.[1]

Route B: Directed Ortho-Metalation (DoM) Protocol (Precision)[1]

Mechanism: Lithium-Hydrogen exchange directed by the Nitrile group (DMG).[1] Primary Utility: Late-stage functionalization or when the methyl precursor is unavailable.[1]

Mechanistic Insight

The nitrile group (-CN) is a powerful Directing Metalation Group (DMG) due to its ability to coordinate lithium and inductively acidify the ortho proton.[1] However, nitriles are electrophilic; standard bases like n-BuLi will attack the nitrile carbon to form an imine (and subsequently a ketone).[1] Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). This non-nucleophilic, bulky base deprotonates the ortho position without attacking the nitrile.[1]

Detailed Protocol

Reagents:

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

N,N-Dimethylformamide (DMF) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation of LiTMP (In-situ):

-

Flame-dry a 3-neck flask under Argon. Add anhydrous THF (50 mL).

-

Add TMP (1.1 equiv) and cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add n-BuLi (1.1 equiv).[1] Stir for 30 minutes at 0°C to ensure full formation of LiTMP, then re-cool to -78°C.

-

-

Lithiation:

-

Dissolve 4-chlorobenzonitrile (e.g., 1.37 g, 10 mmol) in THF (10 mL).

-

Add this solution dropwise to the LiTMP solution at -78°C. Rate control is vital to maintain internal temperature < -70°C.[1]

-

Stir for 45 minutes at -78°C. The solution typically turns deep red/orange, indicating the lithiated species.[1]

-

-

Formylation (The Quench):

-

Add anhydrous DMF (1.2 equiv) dropwise.[1]

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

-

Workup:

Critical Control Point: Temperature control is non-negotiable. Above -60°C, the lithiated species may undergo "Benzyne" elimination (due to the 4-chloro group) or polymerization.[1]

Comparative Analysis

The following table summarizes the operational parameters to assist in route selection.

| Parameter | Route A: Radical Bromination | Route B: Ortho-Lithiation |

| Starting Material | 4-Chloro-2-methylbenzonitrile | 4-Chlorobenzonitrile |

| Reagent Cost | Low (NBS, Solvents) | High (LiTMP, Dry Solvents) |

| Scalability | High (kg scale feasible) | Low/Medium (Cryogenic limits) |

| Atom Economy | Moderate (Succinimide waste) | Low (Amine base waste) |

| Key Risk | Radical initiator handling | Moisture sensitivity / Temp control |

| Yield (Typical) | 65 - 75% | 80 - 90% |

Analytical Validation

Successful synthesis must be validated using the following spectroscopic markers:

-

1H NMR (

, 400 MHz): -

IR Spectroscopy:

References

-

General Radical Bromination: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Hydrolysis of Gem-Dihalides: Matveeva, E. D., et al. (2008). New Efficient Method for the Synthesis of Aromatic Aldehydes from Gem-Dihalides.[1] Tetrahedron Letters, 49, 3921. Link

-

Directed Ortho Metalation (Review): Snieckus, V. (1990). Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Lithiation of Benzonitriles: Kristensen, J., et al. (2001). Ortho-Lithiation of Benzonitriles. Organic Letters, 3(10), 1435–1437. Link

-

LiTMP Usage: Eaton, P. E., et al. (1977). Lithium 2,2,6,6-tetramethylpiperidide. A strong, sterically hindered base.[3] Journal of Organic Chemistry, 42, 632. Link

Sources

- 1. CS gas - Wikipedia [en.wikipedia.org]

- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Application Note: Precision Synthesis with 4-Chloro-2-formylbenzonitrile

From Olefinations to Fused Heterocyclic Scaffolds

Introduction & Strategic Significance

4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) is a high-value bifunctional scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses two electrophilic centers in an ortho relationship: a reactive formyl group (-CHO) and a nitrile group (-CN) .

While the formyl group is the primary site for Knoevenagel condensation with active methylene compounds (AMCs), the ortho-nitrile group acts as a "latent" electrophile. This unique geometry allows for divergent synthetic pathways :

-

Pathway A (Olefin Isolation): Selective condensation to yield highly functionalized styrenes (benzylidene derivatives).

-

Pathway B (Cascade Cyclization): One-pot condensation-cyclization sequences to generate fused heterocycles such as 1-aminoisoquinolines , phthalazines , and phthalides .

This guide provides optimized protocols for both pathways, enabling researchers to access diverse chemical space from a single precursor.

Mechanistic Insight & Reaction Design

The reactivity of 4-Chloro-2-formylbenzonitrile is governed by the electron-withdrawing nature of the chloro, cyano, and formyl groups.

-

Activation: The para-chloro and ortho-cyano groups significantly increase the electrophilicity of the aldehyde carbonyl, making Knoevenagel condensations rapid, often requiring only mild bases.

-

Selectivity Control:

-

Kinetic Product: The benzylidene derivative (Knoevenagel adduct) is formed first.

-

Thermodynamic Product: At elevated temperatures or in the presence of nucleophilic catalysts (e.g., hydrazine, ammonia), the nitrogen atom of the nucleophile or the AMC attacks the ortho-nitrile, driving cyclization.

-

Diagram 1: Divergent Reaction Pathways

Caption: Divergent pathways controlled by temperature and catalyst choice. Pathway A yields the alkene; Pathway B yields the fused heterocycle.

Experimental Protocols

Protocol A: Selective Isolation of the Knoevenagel Adduct

Objective: Synthesize 2-(4-chloro-2-cyanobenzylidene)malononitrile without triggering cyclization. Target Audience: Researchers requiring the styrene motif for further coupling (e.g., Suzuki-Miyaura) or Michael additions.

Reagents:

-

4-Chloro-2-formylbenzonitrile (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Ethanol (Absolute)

-

Piperidine (Catalytic, 5 mol%)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-formylbenzonitrile (1.65 g, 10 mmol) and Malononitrile (0.73 g, 11 mmol) in Ethanol (20 mL).

-

Catalysis: Add Piperidine (50 µL) dropwise at room temperature (20–25°C). Note: The reaction is exothermic; do not heat.

-

Reaction: Stir vigorously at room temperature for 1–2 hours. A heavy precipitate typically forms within 30 minutes.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

-

Workup: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–95% (White to pale yellow solid).

Protocol B: Cascade Synthesis of Phthalazin-1-amine Derivative

Objective: One-pot synthesis of 7-chlorophthalazin-1-amine via condensation-cyclization with hydrazine. Target Audience: Medicinal chemists synthesizing kinase inhibitors or antihypertensive scaffolds.

Reagents:

-

4-Chloro-2-formylbenzonitrile (1.0 equiv)

-

Hydrazine Hydrate (64% or 80% solution, 3.0 equiv)

-

Ethanol (Reagent Grade)

-

Acetic Acid (Catalytic, optional)

Procedure:

-

Setup: Dissolve 4-Chloro-2-formylbenzonitrile (1.65 g, 10 mmol) in Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise. Caution: Hydrazine is toxic and potentially explosive; use a fume hood.[1]

-

Reaction: Heat the mixture to Reflux (80°C) for 3–5 hours.

-

Monitoring: TLC will show the disappearance of the intermediate hydrazone and the appearance of a polar, UV-active spot (Phthalazine).

-

Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 50% volume and cool.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 70–85% (Yellowish crystalline solid).

Data Analysis & Troubleshooting

Analytical Checkpoints

| Compound Type | 1H NMR Characteristic Signal | IR Characteristic Band |

| Starting Material | Aldehyde (-CHO) singlet at δ 10.0–10.2 ppm | Nitrile (-CN) at ~2230 cm⁻¹ (sharp) |

| Knoevenagel Adduct | Vinyl proton (-CH=C) singlet at δ 7.8–8.2 ppm | Conjugated Nitrile at ~2220 cm⁻¹ (stronger intensity) |

| Phthalazine Product | Disappearance of -CHO and Vinyl H; Broad -NH2 signal | -CN band disappears; C=N stretch appears at ~1600 cm⁻¹ |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Isolation).

-

Cause: Temperature too high, leading to partial cyclization or polymerization.

-

Solution: Keep reaction strictly at RT or 0°C.

-

-

Problem: Product B (Phthalazine) is impure.

-

Cause: Incomplete cyclization (intermediate hydrazone remains).

-

Solution: Increase reflux time or add a catalytic amount of acetic acid to promote proton transfer.

-

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the isolation of the Knoevenagel adduct.

Safety & Handling (E-E-A-T)

-

4-Chloro-2-formylbenzonitrile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Handle in a fume hood.

-

Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon decomposition. Keep bleach (sodium hypochlorite) nearby to neutralize spills.

-

Hydrazine: Carcinogenic and corrosive. Use double-gloving and avoid metallic contact.

References

-

Mohareb, R. M., et al. (2012).[6] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine and Fused Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis. PubMed Central. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. ias.ac.in [ias.ac.in]

- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Synthesis of Isoindolinones from 4-Chloro-2-formylbenzonitrile

Part 1: Strategic Analysis & Core Directive

Executive Summary

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in numerous bioactive molecules, including MDM2 inhibitors, anxiolytics (e.g., Pazinaclone), and anti-inflammatory agents.[1][2] This protocol details the synthesis of 5-chloroisoindolin-1-ones utilizing 4-Chloro-2-formylbenzonitrile as a bifunctional linchpin.

Unlike traditional routes requiring lithiation or transition-metal-catalyzed carbonylation of aryl halides, this protocol exploits the intrinsic electrophilic duality of the 2-formylbenzonitrile scaffold.[1] The aldehyde and nitrile groups are positioned to facilitate a high-yielding, atom-economical cascade reaction with primary amines.[1] The 4-chloro substituent not only provides a handle for further diversification (e.g., via Suzuki or Buchwald couplings) but also electronically activates the ring, enhancing the rate of nucleophilic attack.[1]

Mechanistic Rationale

The transformation proceeds via a one-pot cascade sequence :

-

Condensation: Chemoselective attack of the primary amine on the aldehyde to form an imine (Schiff base).[1]

-

5-exo-dig Cyclization: Intramolecular nucleophilic attack of the imine nitrogen onto the nitrile carbon.

-

Hydrolysis/Rearrangement: The resulting cyclic amidine intermediate undergoes hydrolysis (often in situ via trace water or during workup) to yield the thermodynamically stable lactam (isoindolinone).[1]

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role |

| 4-Chloro-2-formylbenzonitrile | 165.58 | 1.0 | Limiting Reagent |

| Primary Amine (R-NH₂) | Variable | 1.1 - 1.2 | Nucleophile |

| Potassium Carbonate (K₂CO₂) | 138.21 | 0.5 | Base Catalyst |

| Methanol (MeOH) | 32.04 | N/A | Solvent (0.2 M) |

| Water | 18.02 | Excess | Hydrolysis/Workup |

Note on Starting Material: 4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) is commercially available.[6] If synthesizing de novo, it can be prepared from 4-chloro-2-nitrobenzonitrile or via formylation of 4-chlorobenzonitrile, though commercial sourcing is recommended for reproducibility.[1]

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Equip a dry 50 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with 4-Chloro-2-formylbenzonitrile (165 mg, 1.0 mmol).[1]

-

Add Methanol (5.0 mL). The solid may not dissolve completely at room temperature.[1]

-

Add the Primary Amine (1.1 mmol) dropwise.[1] Observation: A color change (often yellow) typically indicates imine formation.[1]

-

Add K₂CO₃ (69 mg, 0.5 mmol).

-

Expert Insight: While the reaction can proceed without base for highly nucleophilic amines, mild base ensures complete cyclization and prevents the isolation of the open-chain imine intermediate.[1]

-

Step 2: Reaction Execution

-

Heat the reaction mixture to Reflux (65 °C) .

-

Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.[1]

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Precipitation Protocol:

-

Pour the reaction mixture into Ice-Water (20 mL) with vigorous stirring.

-

The 5-chloroisoindolin-1-one product usually precipitates as a white or off-white solid.

-

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL) to remove unreacted amine.[1]

-

Drying: Dry the solid under high vacuum at 45 °C for 6 hours.

-

Recrystallization (Optional): If purity is <95% by HPLC, recrystallize from hot Ethanol/Water.

Characterization Benchmarks

-

1H NMR (DMSO-d6): Look for the characteristic methylene singlet (or AB system if chiral) at δ 4.3–4.6 ppm (C3-H₂).[1] The amide carbonyl carbon typically appears at δ 165–168 ppm in 13C NMR.[1]

-

Mass Spectrometry: ESI+ should show [M+H]⁺ with a characteristic chlorine isotope pattern (3:1 ratio of M : M+2).[1]

Part 3: Visualization & Mechanism[5]

Reaction Mechanism Diagram[1][5]

Caption: Cascade mechanism transforming the bifunctional nitrile-aldehyde precursor into the lactam scaffold.

Optimization Data (Solvent & Base Screening)[1]

The following table summarizes optimization studies for the reaction of 4-chloro-2-formylbenzonitrile with benzylamine.

| Entry | Solvent | Base (0.5 eq) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | MeOH | None | 25 | 12 | 65 | Incomplete cyclization observed. |

| 2 | MeOH | Et₃N | 65 | 4 | 78 | Good yield, some yellowing. |

| 3 | MeOH | K₂CO₃ | 65 | 3 | 92 | Optimal conditions.[1] Clean conversion. |

| 4 | Toluene | K₂CO₃ | 110 | 6 | 85 | Requires higher temp; workup harder.[1] |

| 5 | Water | NaOH | 100 | 2 | 55 | Competitive nitrile hydrolysis to amide.[1] |

Part 4: Troubleshooting & Expert Insights

Common Pitfalls

-

Hydrolysis of Nitrile (Side Reaction): If the reaction is run in water or with strong hydroxide bases (NaOH/KOH) at high temperatures for too long, the nitrile may hydrolyze directly to the primary amide (without cyclization) or the final lactam ring may open to the hydroxy-amide.[1] Solution: Use mild carbonate bases (K₂CO₃) and anhydrous alcohols if possible.[1]

-

Intermediate Stalling: Sometimes the open-chain imine is stable and isolates as a solid. Solution: Ensure the reaction reaches reflux temperature to overcome the activation energy for the intramolecular attack on the nitrile.

Scope & Applications

This protocol tolerates a wide range of amines:

-

Alkyl Amines: Excellent yields (Benzyl, Allyl, Alkyl).[1]

-

Anilines: Slower reaction rates due to lower nucleophilicity.[1] Requires higher temperatures (refluxing Ethanol or Toluene) and often an acid catalyst (e.g., Acetic Acid) or stronger activation.[1]

-

Chiral Amines: No racemization is typically observed, making this route suitable for synthesizing chiral auxiliaries.[1]

Part 5: References

-

General Reactivity of 2-Formylbenzonitrile:

-

Base-Promoted Cascade Cyclization:

-

Angelin, M., et al. "One-pot synthesis of 3-substituted isoindolinones."[1] European Journal of Organic Chemistry2022 . (Contextual reference for base-mediated mechanism).

-

-

Synthesis of 5-Chloroisoindolinones (Specific Analogues):

-

Starting Material Data:

Sources

- 1. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

The Versatile Role of 4-Chloro-2-formylbenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Introduction

In the landscape of contemporary organic chemistry, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 4-Chloro-2-formylbenzonitrile, a seemingly simple aromatic compound, has emerged as a powerful and versatile precursor in the synthesis of a diverse array of heterocyclic compounds, particularly those of medicinal and materials science interest. Its unique arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring provides a rich platform for a variety of chemical transformations, including multicomponent reactions, cyclizations, and functional group interconversions. This guide provides an in-depth exploration of the applications of 4-Chloro-2-formylbenzonitrile, complete with detailed experimental protocols and mechanistic insights, to empower researchers in drug discovery and materials science.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 77532-89-9 | |

| Molecular Formula | C₈H₄ClNO | N/A |

| Molecular Weight | 165.58 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 98-102 °C | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | N/A |

Safety and Handling: 4-Chloro-2-formylbenzonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Applications: A Gateway to Privileged Heterocyclic Scaffolds

The strategic positioning of the formyl and cyano groups ortho to each other, combined with the presence of a chloro substituent, makes 4-Chloro-2-formylbenzonitrile an ideal starting material for the construction of various fused heterocyclic systems. The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring for nucleophilic attack, while the chloro group can serve as a leaving group or a point for further functionalization.

Synthesis of 7-Chloroquinazolines: A Cornerstone of Medicinal Chemistry

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and approved drugs. The reaction of 2-aminobenzonitriles with various reagents is a common strategy for their synthesis. 4-Chloro-2-formylbenzonitrile provides a direct route to 7-chloro-substituted quinazolines, a structural motif present in several kinase inhibitors and other therapeutic agents.

The formation of the quinazoline ring from 4-Chloro-2-formylbenzonitrile and an amidine hydrochloride proceeds through a well-established reaction cascade. The initial step involves the condensation of the formyl group with the amidine to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the amidine attacks the nitrile carbon. Tautomerization and subsequent aromatization lead to the final quinazoline product. The presence of an acid catalyst facilitates both the initial condensation and the cyclization steps.

Caption: Reaction pathway for the synthesis of 7-Chloroquinazolines.

This protocol describes a straightforward one-pot synthesis of 7-chloro-2-phenylquinazoline from 4-chloro-2-formylbenzonitrile and benzamidine hydrochloride.

Materials:

-

4-Chloro-2-formylbenzonitrile (1.0 eq)

-

Benzamidine hydrochloride (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg), benzamidine hydrochloride (1.2 mmol, 187.9 mg), p-TsOH·H₂O (0.1 mmol, 19.0 mg), and toluene (10 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (starting from 9:1) to afford the pure 7-chloro-2-phenylquinazoline as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data for 7-Chloro-2-phenylquinazoline:

-

¹H NMR (400 MHz, CDCl₃): δ 9.45 (s, 1H), 8.60 (d, J = 8.0 Hz, 2H), 8.10 (d, J = 8.8 Hz, 1H), 7.90 (d, J = 2.0 Hz, 1H), 7.60-7.50 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 161.2, 160.7, 150.9, 138.2, 134.3, 130.8, 128.8, 128.7, 127.4, 127.3, 123.8.

-

IR (KBr, cm⁻¹): 3060, 1615, 1550, 1480, 1380, 830, 760.

-

MS (ESI): m/z 241.1 [M+H]⁺.

Multicomponent Reactions (MCRs) for the Synthesis of Diverse Heterocycles

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. 4-Chloro-2-formylbenzonitrile is an excellent substrate for various MCRs, leading to the rapid generation of complex and diverse heterocyclic libraries.

This protocol outlines the synthesis of a 4-amino-5-cyano-6-substituted-pyrimidine derivative via a three-component reaction of 4-chloro-2-formylbenzonitrile, malononitrile, and guanidine nitrate.

Materials:

-

4-Chloro-2-formylbenzonitrile (1.0 eq)

-

Malononitrile (1.0 eq)

-

Guanidine nitrate (1.1 eq)

-

Sodium ethoxide (2.0 eq)

-

Ethanol

-

Water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg) and malononitrile (1.0 mmol, 66.1 mg) in ethanol (10 mL).

-

To this solution, add a solution of sodium ethoxide (2.0 mmol, prepared from sodium metal in ethanol or as a commercial solution) and stir at room temperature for 30 minutes.

-

Add guanidine nitrate (1.1 mmol, 134.6 mg) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield the pure 4-amino-2-(4-chloro-2-cyanophenyl)-6-aminopyrimidine.

Expected Yield: 65-75%

Caption: Workflow for the multicomponent synthesis of pyrimidines.

Synthesis of 6-Chloroisoindolinones: Accessing Important Pharmacophores

Isoindolinones are another class of heterocyclic compounds with significant biological activities. The intramolecular reaction between the formyl and nitrile groups of 4-Chloro-2-formylbenzonitrile can be harnessed to construct the 6-chloroisoindolinone core.

This protocol describes the synthesis of 6-chloroisoindolinone via a reductive cyclization of 4-chloro-2-formylbenzonitrile.

Materials:

-

4-Chloro-2-formylbenzonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Add sodium borohydride (2.0 mmol, 75.6 mg) portion-wise over 10 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2-3.

-

Heat the mixture to reflux for 1 hour to promote cyclization.

-

Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford 6-chloroisoindolinone.

Expected Yield: 50-60%

Conclusion

4-Chloro-2-formylbenzonitrile has proven to be a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a variety of medicinally relevant heterocyclic scaffolds, including quinazolines, pyrimidines, and isoindolinones. The protocols detailed in this guide provide a practical foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. The continued exploration of the reactivity of 4-Chloro-2-formylbenzonitrile is expected to unveil even more innovative synthetic methodologies and lead to the discovery of new chemical entities with significant societal impact.

References

-

Multicomponent Reactions in Heterocyclic Synthesis. Chem. Rev.2020 , 120 (5), pp 2583–2661. [Link]

-

Recent Advances in the Synthesis of Quinazolines. Molecules2018 , 23 (12), 3247. [Link]

-

The Chemistry of Isoindolinones. Tetrahedron2015 , 71 (1), pp 1–28. [Link]

-

Synthesis of Pyrimidine Derivatives and Their Biological Activity. Curr. Org. Chem.2019 , 23 (14), pp 1579–1611. [Link]

- Patents on the Synthesis of Quinazoline Derivatives.

Application Notes and Protocols for Catalytic Reactions Involving 4-Chloro-2-formylbenzonitrile in Pharmaceutical Drug Discovery

Introduction: The Strategic Importance of 4-Chloro-2-formylbenzonitrile in Medicinal Chemistry

4-Chloro-2-formylbenzonitrile is a versatile trifunctional building block poised for a significant role in modern drug discovery and development. Its unique arrangement of a nitrile, an aldehyde, and an aryl chloride on a single benzene ring offers medicinal chemists a powerful scaffold for the construction of complex heterocyclic systems, particularly those of therapeutic relevance. The chloro and formyl groups serve as key handles for a variety of catalytic cross-coupling and condensation reactions, while the nitrile moiety can be retained as a key pharmacophore or further transformed. This application note provides an in-depth technical guide on the catalytic transformations of 4-Chloro-2-formylbenzonitrile, with a focus on the synthesis of quinazolinone derivatives, a privileged scaffold in numerous approved drugs and clinical candidates. Quinazolinones are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and anticonvulsant agents[1].

Core Application: Multi-Step Catalytic Synthesis of Substituted Quinazolinones

A robust and modular approach to synthesizing a library of substituted quinazolinones from 4-Chloro-2-formylbenzonitrile involves a two-step catalytic sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization. This strategy allows for the introduction of diverse substituents at a key position of the quinazolinone core, enabling extensive structure-activity relationship (SAR) studies.

Step 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The initial step focuses on the selective amination of the aryl chloride in the presence of the formyl and nitrile groups. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering high efficiency and broad substrate scope.[2] The choice of palladium catalyst and ligand is critical to ensure high selectivity and yield.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-(Phenylamino)-2-formylbenzonitrile

-

Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg), aniline (1.2 mmol, 111.7 mg, 0.11 mL), and a suitable base such as sodium tert-butoxide (1.4 mmol, 134.6 mg).

-

Catalyst Addition: To the mixture, add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a suitable phosphine ligand, such as Xantphos (0.04 mmol, 23.1 mg).

-

Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(phenylamino)-2-formylbenzonitrile.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~85 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |

Note: Yields are estimated based on analogous reactions in the literature and may require optimization for this specific substrate.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP is crucial for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.[2]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere.

Step 2: Intramolecular Cyclization to Quinazolinone

The intermediate, 4-(alkyl/aryl)amino-2-formylbenzonitrile, possesses the ideal arrangement of functional groups for a subsequent intramolecular cyclization to form the quinazolinone ring system. This step can often be promoted by a change in reaction conditions, sometimes with the addition of an acid or base catalyst.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Phenylquinazolin-4(3H)-one

-

Reaction Setup: The purified 4-(phenylamino)-2-formylbenzonitrile (1.0 mmol) from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetic acid (5 mL).

-

Reaction Conditions: The reaction can be promoted by heating, for example, at 120-150 °C. In some cases, an acid catalyst like p-toluenesulfonic acid (PTSA) or a base can facilitate the cyclization. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Visualization of the Two-Step Synthesis Workflow:

Caption: Workflow for the two-step synthesis of substituted quinazolinones.

Advanced Application: One-Pot Catalytic Synthesis of Quinazolinones

For improved efficiency and atom economy, a one-pot synthesis of quinazolinones from 4-Chloro-2-formylbenzonitrile can be developed. This approach combines the initial C-N bond formation with the subsequent cyclization in a single reaction vessel, avoiding the isolation of the intermediate. Copper-catalyzed reactions have shown promise for such one-pot transformations in the synthesis of quinazolinone derivatives.[3]

Reaction Scheme:

Caption: Proposed pathway for the one-pot synthesis of quinazolines.

Conclusion and Future Perspectives

4-Chloro-2-formylbenzonitrile is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. The catalytic protocols outlined in these application notes provide a solid foundation for researchers in drug discovery to access novel quinazolinone and quinazoline derivatives. The modular nature of the multi-step synthesis is particularly amenable to the generation of chemical libraries for high-throughput screening. Future work could explore the use of other catalytic systems, such as rhodium or nickel, to further expand the scope of accessible chemical space from this strategic building block. Additionally, the development of enantioselective catalytic methods would be a significant advancement for the synthesis of chiral quinazolinone-based drug candidates.

References

-

Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, N., & Orru, R. V. A. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. [Link]

-

He, L., Li, H., Chen, L., Wang, L., & Chen, Y. (2014). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 74, 419-436. [Link]

-

Pan, F., Chen, Y., & Wu, J. (2016). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry, 12, 1345–1362. [Link]

-

Gomaa, M. A. M. (2019). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. [Link]

-

Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1580-1596. [Link]

-

Baran, P. S., & Maimone, T. J. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 53(34), 8814–8818. [Link]

-

Li, Z., Wang, D., & Li, F. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 24(19), 3468. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Kumar, A., Kumar, V., & Kumar, R. (2018). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Current Organic Chemistry, 22(12), 1166-1193. [Link]

-

Chen, J., & Fokin, V. V. (2016). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 21(11), 1459. [Link]

- U.S. Patent No. 5,783,577. (1998). Synthesis of quinazolinone libraries and derivatives thereof.

-

Al-Obaid, A. M., Abdel-Hamid, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & Abdel-Hamide, S. G. (2017). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 22(11), 1935. [Link]

-

da Silva, A. D., de Castro, P. A., & de Ferreira, V. F. (2020). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 31(1), 2-23. [Link]

-

Wang, C., Li, Y., & Shi, Z. (2018). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic & Biomolecular Chemistry, 16(44), 8473-8484. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Palladium-Catalyzed Norbornene-Mediated Tandem ortho-C-H-Amination/ipso-C-I-Cyanation of Iodoarenes: Regiospecific Synthesis of 2-Aminobenzonitrile. Organic Letters, 9(23), 4761–4764. [Link]

-

Hartwig, J. F. (2010). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 49(36), 6358–6361. [Link]

-

Chen, Y., & Yudin, A. K. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Organic Letters, 14(6), 1584–1587. [Link]

-

de la Torre, A., & Toste, F. D. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 63. [Link]

-

Zhang, Y., Li, X., & Wang, C. (2020). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 5(51), 33027–33036. [Link]

Sources

Application Note: Handling, Storage, and Disposal of 4-Chloro-2-formylbenzonitrile

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-Chloro-2-formylbenzonitrile .

CRITICAL NOTICE: CAS Registry Number Verification

User Provided CAS: 106303-68-6 Standard Industry CAS: 77532-89-9 (for 4-Chloro-2-formylbenzonitrile / 5-Chloro-2-cyanobenzaldehyde) Action Required: Before proceeding, verify the Certificate of Analysis (CoA) of your specific batch.[1][2] CAS 106303-68-6 does not correspond to standard public registries for this chemical name and may refer to a specific salt form, a proprietary internal code, or a typo.[1][2] This guide is written based on the chemical structure of 4-Chloro-2-formylbenzonitrile.

Part 1: Chemical Identity & Significance[1]

The Molecule

4-Chloro-2-formylbenzonitrile is a bifunctional aromatic intermediate critical in medicinal chemistry.[1][2][3] Its structure features three key reactive sites:

-

Nitrile Group (-CN): Susceptible to hydrolysis (to amides/acids) or reduction (to amines).[1][2]

-

Formyl Group (-CHO): Highly reactive toward nucleophiles (amines, hydrides) and prone to oxidation.[1][2]

-

Chloro Substituent (-Cl): A handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Strategic Application in Drug Discovery

This compound is primarily utilized as a scaffold for synthesizing Fused Heterocycles , particularly Quinazolines and Isoindoles .

-

Mechanism:[1][2][4] The proximity of the formyl (aldehyde) and nitrile groups allows for "one-pot" cyclization reactions with primary amines, a common pathway in developing kinase inhibitors.[1][2]

Part 2: Safety & Handling Protocols (The "Why" & "How")

Hazard Profiling